![molecular formula C19H18Cl2N2O3 B12135290 N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide](/img/structure/B12135290.png)

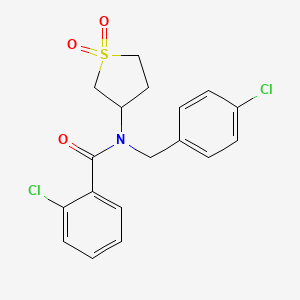

N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{1-[2-(2,4-dichlorophénoxy)éthyl]-7-méthyl-2-oxoindoline-3-yl}acétamide est un composé organique synthétique connu pour ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé se caractérise par la présence d'un groupe dichlorophénoxy, d'un noyau indolinone et d'une fraction acétamide, qui contribuent à ses propriétés chimiques uniques et à ses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-{1-[2-(2,4-dichlorophénoxy)éthyl]-7-méthyl-2-oxoindoline-3-yl}acétamide implique généralement les étapes suivantes :

Formation de l'intermédiaire dichlorophénoxy : La première étape consiste à préparer l'acide 2-(2,4-dichlorophénoxy)acétique, qui est obtenu par réaction du 2,4-dichlorophénol avec l'acide chloroacétique en milieu basique.

Couplage avec l'indolinone : L'intermédiaire dichlorophénoxy est ensuite couplé à l'acide 7-méthyl-2-oxoindoline-3-acétique en présence de réactifs de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole) pour former le produit souhaité.

Acétylation : La dernière étape consiste à acétyler le dérivé indolinone à l'aide d'anhydride acétique et d'une base telle que la pyridine pour obtenir le N-{1-[2-(2,4-dichlorophénoxy)éthyl]-7-méthyl-2-oxoindoline-3-yl}acétamide.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Le N-{1-[2-(2,4-dichlorophénoxy)éthyl]-7-méthyl-2-oxoindoline-3-yl}acétamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxo correspondants.

Réduction : Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir les groupes carbonyle en alcools.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la fraction dichlorophénoxy, où des nucléophiles tels que les amines ou les thiols remplacent les atomes de chlore.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Amines ou thiols en présence d'une base telle que la triéthylamine.

Principaux produits formés

Oxydation : Dérivés oxo du noyau indolinone.

Réduction : Dérivés alcools du noyau indolinone.

Substitution : Dérivés amino ou thio de la fraction dichlorophénoxy.

Applications De Recherche Scientifique

Le N-{1-[2-(2,4-dichlorophénoxy)éthyl]-7-méthyl-2-oxoindoline-3-yl}acétamide a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.

Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique, en ciblant notamment les enzymes impliquées dans l'inflammation et le cancer.

Médecine : Exploré pour ses propriétés anti-inflammatoires et anticancéreuses, avec des études axées sur sa capacité à inhiber des voies moléculaires spécifiques.

Industrie : Utilisé dans le développement de produits agrochimiques et pharmaceutiques en raison de ses propriétés bioactives.

Mécanisme d'action

Le mécanisme d'action du N-{1-[2-(2,4-dichlorophénoxy)éthyl]-7-méthyl-2-oxoindoline-3-yl}acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité de la cyclooxygénase-2 (COX-2), une enzyme impliquée dans la réponse inflammatoire, en se liant à son site actif et en empêchant la conversion de l'acide arachidonique en prostaglandines. En outre, il peut interférer avec les voies de signalisation impliquées dans la prolifération cellulaire et l'apoptose, contribuant à ses effets anticancéreux.

Mécanisme D'action

The mechanism of action of N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. Additionally, it may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-(2,4-dichlorophénoxy)acétique : Un herbicide largement utilisé connu pour son action sélective contre les mauvaises herbes à feuilles larges.

N-(2,4-Dichlorophénoxy)éthylamine : Un composé apparenté ayant des applications en synthèse organique et en produits agrochimiques.

2-(2,4-Dichlorophénoxy)-N-(2,2,2-trichloro-1-(3-arylthiouréido)éthyl)acétamide : Un dérivé ayant des propriétés anti-inflammatoires potentielles.

Unicité

Le N-{1-[2-(2,4-dichlorophénoxy)éthyl]-7-méthyl-2-oxoindoline-3-yl}acétamide est unique en raison de son noyau indolinone, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber sélectivement la COX-2 et son activité anticancéreuse potentielle en font un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C19H18Cl2N2O3 |

|---|---|

Poids moléculaire |

393.3 g/mol |

Nom IUPAC |

N-[1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxo-3H-indol-3-yl]acetamide |

InChI |

InChI=1S/C19H18Cl2N2O3/c1-11-4-3-5-14-17(22-12(2)24)19(25)23(18(11)14)8-9-26-16-7-6-13(20)10-15(16)21/h3-7,10,17H,8-9H2,1-2H3,(H,22,24) |

Clé InChI |

YKIMNJJDCXJXTL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=C(C=C(C=C3)Cl)Cl)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12135208.png)

![1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B12135210.png)

![(2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135213.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12135218.png)

![N-(4-ethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135222.png)

![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135229.png)

![3,5,6-trimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135235.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135236.png)

![4-{[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12135237.png)

![5-(4-bromophenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12135243.png)

![9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12135248.png)

![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide](/img/structure/B12135255.png)